molecular formula C14H14ClNO3S B13848776 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline

4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline

Katalognummer: B13848776
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: QBKCFCZJXRTQSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to minimize the use of hazardous solvents and reduce energy consumption .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is unique due to the presence of the oxolan-2-ylmethylsulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H14ClNO3S

Molekulargewicht

311.8 g/mol

IUPAC-Name

4-chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline

InChI

InChI=1S/C14H14ClNO3S/c15-13-5-6-16-14-4-3-11(8-12(13)14)20(17,18)9-10-2-1-7-19-10/h3-6,8,10H,1-2,7,9H2

InChI-Schlüssel

QBKCFCZJXRTQSD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CS(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.